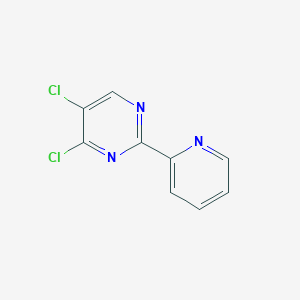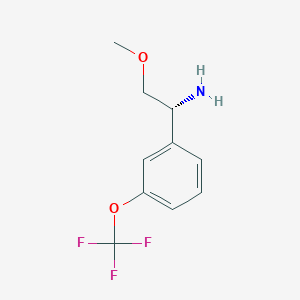
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form an intermediate Schiff base, which is then cyclized with a thioamide to yield the thiazole ring. The final step involves esterification with methanol to produce the desired carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Various substituted derivatives on the chlorophenyl ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of the chlorophenyl and cyclopropyl groups may enhance its binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, imparts rigidity to the molecule, potentially enhancing its binding interactions with molecular targets. Additionally, the thiazole ring is known for its versatility in medicinal chemistry, making this compound a valuable scaffold for drug development.
特性
分子式 |
C14H12ClNO2S |
|---|---|
分子量 |
293.8 g/mol |
IUPAC名 |
methyl 2-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12ClNO2S/c1-18-14(17)12-11(8-2-3-8)16-13(19-12)9-4-6-10(15)7-5-9/h4-8H,2-3H2,1H3 |
InChIキー |
ZJFMROAYRWWJLQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


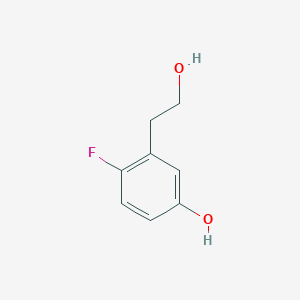
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

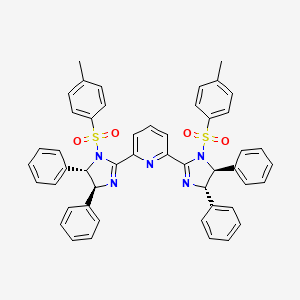
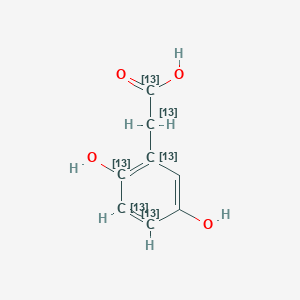
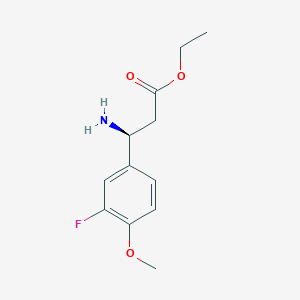
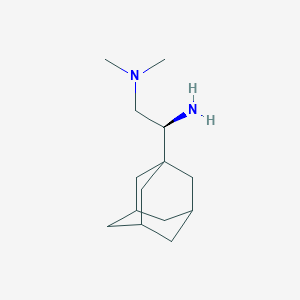
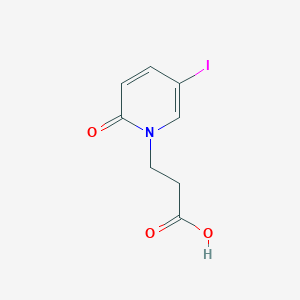
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)
![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)
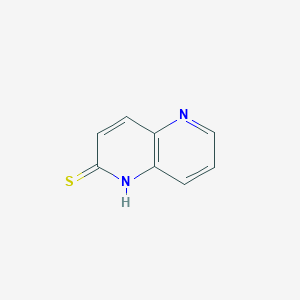
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)
